molecular formula C11H16O3 B7844841 1-(2,5-dimethoxyphenyl)propan-1-ol

1-(2,5-dimethoxyphenyl)propan-1-ol

Cat. No.: B7844841
M. Wt: 196.24 g/mol
InChI Key: HNTMARCMBGCYEC-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

CNS Depressant Properties

1-(3,4-dimethoxyphenyl)-2-propanol, a related compound, showed properties of a central nervous system depressant in mice, with potential implications in psychotomimetic amphetamines (Barfknecht, Miles, & Leseney, 1970).

Cardioselective Beta-Blockade

A series of 1-amino-3-aryloxy-2-propanols, including a compound closely related to 1-(2,5-Dimethoxyphenyl)-1-propanol, demonstrated potential for cardioselective beta-blockade. These findings suggest a possible application in cardiovascular diseases (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

Metabolism by White Rot Fungus

Phanerochaete chrysosporium, a white rot fungus, metabolized compounds related to 1-(2,5-Dimethoxyphenyl)-1-propanol, demonstrating its ability to engage in olefin saturation and acid reduction, important for understanding fungal metabolism and potentially useful in biodegradation studies (Enoki, Yajima, & Gold, 1981).

Crystal Structure Analysis

The crystal structures of certain derivatives of 1-arylpropane-1,2-diol 2-aryl ethers, related to 1-(2,5-Dimethoxyphenyl)-1-propanol, have been determined. These studies are significant for understanding molecular conformations in pharmaceutical and material sciences (Stomberg, Lundquist, & Wallis, 1993).

Pyrolytic Cleavage in Ether Linkages

Research on β-Ether-type dimers, including 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol, provided insights into the pyrolytic cleavage of ether linkages. This has implications in understanding the thermal decomposition processes in organic chemistry and material sciences (Watanabe, Kawamoto, & Saka, 2009).

Inclusion Compound Investigations

Studies on the inclusion compounds of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone with chloroform contribute to the understanding of molecular interactions and compound stability, relevant in pharmaceutical and chemical engineering (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTMARCMBGCYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.